molecular formula C16H18IN3O2S B2821992 N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-iodobenzamide CAS No. 1007192-99-5

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-iodobenzamide

Cat. No.: B2821992
CAS No.: 1007192-99-5
M. Wt: 443.3
InChI Key: SVGVENDCCOWTEK-UHFFFAOYSA-N
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Description

N-{2-tert-butyl-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl}-2-iodobenzamide is a useful research compound. Its molecular formula is C16H18IN3O2S and its molecular weight is 443.3. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Catalysis

  • Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones: Molecular iodine catalyzes oxidative coupling of 2-aminobenzamides with aryl methyl ketones, producing 2-aryl quinazolin-4(3H)-ones. This reaction is significant for the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-ones, a key intermediate in sildenafil synthesis (Mohammed, Vishwakarma, & Bharate, 2015).

2. Antioxidant Activity

  • Synthesis of Oxadiazoles Bearing Di-tert-butylphenol Moieties: The synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles with 2,6-di-tert-butylphenol moieties has been studied for their antioxidant properties using assays like DPPH and ferric reducing antioxidant power (FRAP) (Shakir, Ariffin, & Abdulla, 2014).

3. Synthesis of PROTAC Molecules

  • Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl) ethoxy) propionate: This compound is an important intermediate in the synthesis of target mTOR targeted PROTAC molecule PRO1 (Zhang et al., 2022).

4. Ligand Chemistry and Metal Coordination

  • Effects of Hindrance in N-Pyridyl Imidazolylidenes Coordinated to Iridium: The study explores how tert-butyl groups influence the structure and catalysis of N-pyridyl imidazolylidenes coordinated to iridium (Specht, Grotjahn, Moore, & Rheingold, 2013).

5. Complex Chemistry of Pyrazolyl Pyridines

  • Synthesis and Coordination Chemistry of 2,6-bis(pyrazolyl)pyridines: These derivatives have been used as ligands and are significant for luminescent lanthanide compounds in biological sensing and iron complexes showing unusual spin-state transitions (Halcrow, 2005).

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18IN3O2S/c1-16(2,3)20-14(11-8-23(22)9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGVENDCCOWTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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